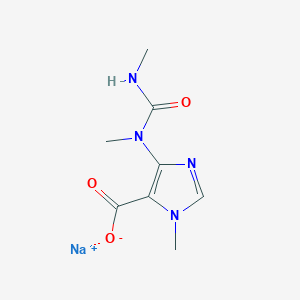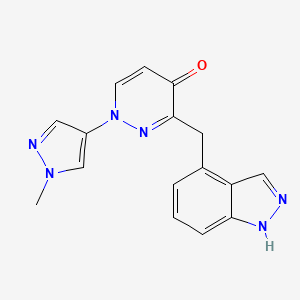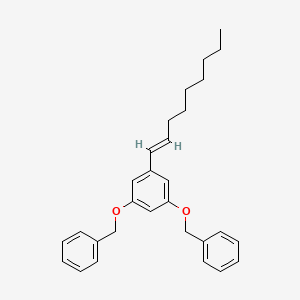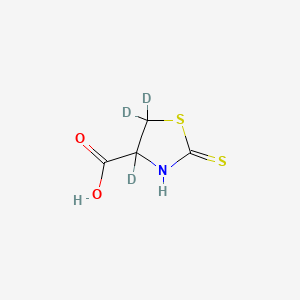
7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate is a synthetic derivative of Cannflavin A, a naturally occurring flavonoid found in Cannabis sativa. This compound is known for its potential anti-inflammatory properties and is often used in research related to pain and inflammation. The addition of the tert-Butyldimethylsilyl and pivalate groups enhances its stability and bioavailability, making it a valuable compound for various scientific studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate typically involves multiple steps, starting from Cannflavin A. The process includes the protection of hydroxyl groups using tert-Butyldimethylsilyl chloride and the esterification of carboxyl groups with pivalic anhydride. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The tert-Butyldimethylsilyl and pivalate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the tert-Butyldimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes .
科学的研究の応用
7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating pain and inflammation.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals
作用機序
The mechanism of action of 7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate involves the inhibition of cyclooxygenase and lipoxygenase enzymes, which are key players in the inflammatory pathway. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This leads to a decrease in inflammation and pain .
類似化合物との比較
Similar Compounds
Cannflavin A: The parent compound, known for its anti-inflammatory properties.
Cannflavin B: Another flavonoid with similar anti-inflammatory effects.
Cannflavin C: A less studied flavonoid with potential therapeutic benefits.
Uniqueness
7-(tert-Butyldimethylsilyl)oxy Cannflavin A Pivalate stands out due to its enhanced stability and bioavailability compared to its parent compound, Cannflavin A. The addition of the tert-Butyldimethylsilyl and pivalate groups not only improves its pharmacokinetic properties but also makes it a more versatile compound for various research applications.
特性
分子式 |
C37H50O7Si |
|---|---|
分子量 |
634.9 g/mol |
IUPAC名 |
[4-[7-[tert-butyl(dimethyl)silyl]oxy-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-4-oxochromen-2-yl]-2-methoxyphenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C37H50O7Si/c1-23(2)14-13-15-24(3)16-18-26-30(44-45(11,12)37(7,8)9)22-32-33(34(26)39)27(38)21-29(42-32)25-17-19-28(31(20-25)41-10)43-35(40)36(4,5)6/h14,16-17,19-22,39H,13,15,18H2,1-12H3/b24-16+ |
InChIキー |
DISUKRUYKWQEST-LFVJCYFKSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O[Si](C)(C)C(C)(C)C)/C)C |
正規SMILES |
CC(=CCCC(=CCC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O[Si](C)(C)C(C)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)

![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)

![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
![Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)

